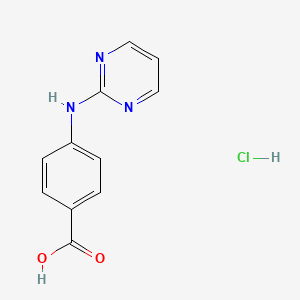

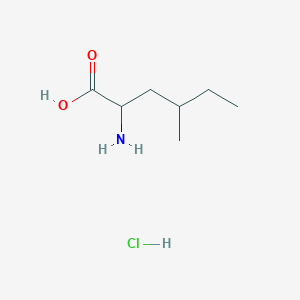

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a tool compound to target G protein-coupled receptor kinases (GRKs), which are key regulators of G protein-coupled receptor (GPCR) signaling. However, recent studies have shown that GNF-2 also has other biological activities, such as inhibiting the growth of cancer cells and modulating the immune system.

Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, due to its structural similarity to compounds studied for their strong diuretic properties, could be significant in the development of new hypertension remedies. Shishkina et al. (2018) explored polymorphic modifications of a similar compound, highlighting the potential for creating more effective treatment options with tailored physicochemical properties (Shishkina et al., 2018).

Metal Coordination and Targeted Delivery Systems

The compound's ability to form coordinate bonds with metal ions suggests its applicability in creating targeted delivery systems for therapeutic agents. Yang et al. (2017) synthesized structures capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II), which can be used for the targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).

Novel Antimicrobial Agents

Compounds derived from 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide show promise as potential antimicrobial agents. Holla et al. (2006) reported on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrating significant antibacterial and antifungal activity, underscoring the therapeutic potential of derivatives of the compound (Holla et al., 2006).

ATM Kinase Inhibition for Cancer Therapy

Further research into similar quinoline carboxamides has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, a key regulator of the DNA damage response in cancer cells. Degorce et al. (2016) identified novel 3-quinoline carboxamides as effective ATM kinase inhibitors, highlighting the potential of structurally related compounds in cancer therapy (Degorce et al., 2016).

Corrosion Inhibition

The structural framework of 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives offers valuable insights into the design of anticorrosive materials. Quinoline derivatives are known for their effectiveness against metallic corrosion, providing a basis for the development of new anticorrosive agents. Verma et al. (2020) reviewed the application of quinoline derivatives as corrosion inhibitors, indicating the relevance of this compound's framework in the field (Verma et al., 2020).

Propiedades

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-5-1-4-11-14(13)22-9-12(15(11)24)16(25)23-8-10-3-2-6-21-7-10/h1-7,9H,8H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYSSFKONPPRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)

![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)